molecular formula C7H11BN2O3 B15045356 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid

Cat. No.: B15045356
M. Wt: 181.99 g/mol
InChI Key: PZRBDMOYZYHVGV-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative that contains a pyrimidine ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of pyrimidine precursors. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, its participation in cross-coupling reactions is facilitated by the formation of palladium-boron complexes, which undergo transmetalation to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Aminopyrimidine-5-boronic acid
  • 1-Methyl-1-pyrazole-4-boronic acid
  • 1-Pyrazole-5-boronic acid

Comparison: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C7H11BN2O3

Molecular Weight

181.99 g/mol

IUPAC Name

[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H11BN2O3/c1-7(2,11)6-9-3-5(4-10-6)8(12)13/h3-4,11-13H,1-2H3

InChI Key

PZRBDMOYZYHVGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(C)(C)O)(O)O

Origin of Product

United States

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